(+)-N,O-Di-Desmethyl Tramadol

Catalog No.
S859925
CAS No.
144830-19-3
M.F
C14H21NO2
M. Wt
235.327
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-N,O-Di-Desmethyl Tramadol

CAS Number

144830-19-3

Product Name

(+)-N,O-Di-Desmethyl Tramadol

IUPAC Name

3-[(1S,2S)-1-hydroxy-2-(methylaminomethyl)cyclohexyl]phenol

Molecular Formula

C14H21NO2

Molecular Weight

235.327

InChI

InChI=1S/C14H21NO2/c1-15-10-12-5-2-3-8-14(12,17)11-6-4-7-13(16)9-11/h4,6-7,9,12,15-17H,2-3,5,8,10H2,1H3/t12-,14+/m0/s1

InChI Key

CJXNQQLTDXASSR-GXTWGEPZSA-N

SMILES

CNCC1CCCCC1(C2=CC(=CC=C2)O)O

Synonyms

3-[(1S,2S)-1-Hydroxy-2-[(methylamino)methyl]cyclohexyl]-phenol;(1S-cis)-3-[1-Hydroxy-2-[(methylamino)methyl]cyclohexyl]-phenol;

Metabolism and Potential Activity:

  • (+)-N,O-Di-Desmethyl Tramadol is formed through further breakdown of O-Desmethyl Tramadol by the liver enzymes CYP3A4 and CYP2B6 [].
  • Due to its structural similarity to Tramadol, it is hypothesized to possess analgesic properties, but the extent of its pain-relieving effect is unknown [].

Research Applications:

  • Limited studies: Research on (+)-N,O-Di-Desmethyl Tramadol is primarily focused on its detection in forensic toxicology and understanding its role in Tramadol metabolism [, ].
  • Potential future directions: Further investigations could explore the analgesic properties of (+)-N,O-Di-Desmethyl Tramadol and its potential contributions to the overall effects of Tramadol.

Important Considerations:

  • Safety and efficacy unknown: Due to the lack of research, the safety and efficacy of (+)-N,O-Di-Desmethyl Tramadol as a therapeutic agent are not established.
  • More research needed: Further studies are required to understand the pharmacological profile and potential clinical applications of (+)-N,O-Di-Desmethyl Tramadol.
  • Origin: (+)-N,O-Di-Desmethyl Tramadol is formed in the body through the metabolism of tramadol by the liver enzymes CYP2D6 and CYP3A4 [].
  • Significance: The significance of (+)-N,O-Di-Desmethyl Tramadol in scientific research is currently not well understood. Due to its low concentration as a metabolite, its role in the analgesic effects of tramadol is likely minimal []. However, research is ongoing to explore the pharmacological properties of tramadol metabolites, and (+)-N,O-Di-Desmethyl Tramadol may hold some future significance.

Molecular Structure Analysis

(+)-N,O-Di-Desmethyl Tramadol has the chemical formula C14H21NO2 and a molecular weight of 235.33 g/mol []. Its structure consists of a cyclohexyl ring with a hydroxyl group and a methylaminomethyl substituent, linked to a phenol ring [].

  • Key features:
    • The cyclohexyl ring with the hydroxyl and methylaminomethyl groups is likely responsible for some level of affinity to opioid receptors, similar to the parent compound tramadol [].
    • The phenol ring may contribute to its solubility and potential for interaction with other molecules.

Chemical Reactions Analysis

  • Synthesis: As mentioned earlier, (+)-N,O-Di-Desmethyl Tramadol is formed in the body through the metabolism of tramadol by CYP2D6 and CYP3A4 enzymes. The specific enzymatic reactions are not yet fully elucidated but likely involve demethylation steps at both the N and O positions of the tramadol molecule [].
  • Decomposition: The decomposition pathway of (+)-N,O-Di-Desmethyl Tramadol is unknown but may involve further breakdown in the body or environmental degradation processes.

Physical And Chemical Properties Analysis

There is a lack of data available on the specific physical and chemical properties of (+)-O,N-Didesmethyltramadol. Due to its role as a minor metabolite, such information may not be readily obtainable.

The mechanism of action of (+)-N,O-Di-Desmethyl Tramadol is not well understood. Due to its structural similarity to tramadol, it may have some affinity for opioid receptors, but its potency is likely much lower than the parent compound []. Further research is needed to determine its specific activity and potential interactions within biological systems.

  • Central nervous system depression: High doses of tramadol can cause drowsiness, dizziness, and respiratory depression [].
  • Seizure risk: Tramadol use, particularly at high doses, can increase the risk of seizures [].

The formation of (+)-N,O-Di-Desmethyl Tramadol primarily occurs in the liver through cytochrome P450-mediated pathways. Key reactions include:

  • N-Demethylation: The removal of a methyl group from the nitrogen atom.
  • O-Demethylation: The removal of a methyl group from the oxygen atom.

These reactions are facilitated by various cytochrome P450 enzymes, particularly CYP2D6, which plays a critical role in tramadol metabolism .

(+)-N,O-Di-Desmethyl Tramadol exhibits pharmacological properties similar to its parent compound, tramadol. It acts as a weak agonist at the μ-opioid receptor and has been shown to influence serotonin and norepinephrine reuptake . While it is less potent than other metabolites like O-desmethyltramadol, it still contributes to analgesic effects and may play a role in the side effects associated with tramadol use.

The synthesis of (+)-N,O-Di-Desmethyl Tramadol can be achieved through metabolic processes or chemical synthesis methods. The metabolic pathway involves:

  • Administration of Tramadol: Upon ingestion, tramadol undergoes first-pass metabolism in the liver.
  • Enzymatic Reactions: Cytochrome P450 enzymes catalyze the demethylation reactions.

For laboratory synthesis, chemical methods may involve selective demethylation techniques using reagents that target specific methyl groups without affecting other functional groups.

(+)-N,O-Di-Desmethyl Tramadol is primarily studied for its role in pain management as part of tramadol therapy. Its understanding is crucial for:

  • Pharmacokinetic Studies: Evaluating how this metabolite affects drug efficacy and safety.
  • Toxicology Assessments: Understanding its contribution to tramadol-related adverse effects.
  • Analgesic Research: Investigating its potential as an alternative or adjunctive pain management agent.

Research indicates that (+)-N,O-Di-Desmethyl Tramadol interacts with various neurotransmitter systems:

  • Opioid Receptors: It binds to μ-opioid receptors but with lower affinity compared to O-desmethyltramadol.
  • Serotonin Transporters: It may influence serotonin levels by inhibiting reuptake.
  • Norepinephrine Transporters: Similar interactions have been noted with norepinephrine transporters.

These interactions underline its significance in the pharmacological profile of tramadol and its metabolites .

Several compounds share structural and functional similarities with (+)-N,O-Di-Desmethyl Tramadol. Here are notable examples:

Compound NameStructure SimilarityBiological ActivityUnique Features
TramadolParent compoundWeak μ-opioid agonistDual mechanism (opioid + SNRI)
O-Desmethyl TramadolOne methyl group lessMore potent analgesicMajor active metabolite
N-Desmethyl TramadolOne methyl group lessModerate analgesicLess effective than O-desmethyl
N,N-Didesmethyl TramadolTwo methyl groups lessMinimal activityFurther reduced potency
N,O-Tridesmethyl TramadolThree methyl groups lessNegligible activityRarely studied

(+)-N,O-Di-Desmethyl Tramadol represents a significant metabolite of tramadol with a molecular formula of C₁₄H₂₁NO₂ and a molecular weight of 235.32 g/mol [1] [3]. The compound exhibits a complex stereochemical configuration based on its cyclohexane ring system containing two chiral centers, which contributes to its specific three-dimensional molecular arrangement [2].

The crystallographic analysis reveals that the compound exists as a 1,1,2-trisubstituted cyclohexane derivative with distinct stereogenic centers that define its spatial configuration [42]. The molecular structure features a cyclohexanol backbone with a 3-hydroxyphenyl substituent at position 1 and a methylamino methyl group at position 2 [1] [6]. The stereochemical designation (+) indicates the specific enantiomeric form, which corresponds to the (1R,2R)-configuration based on Cahn-Ingold-Prelog priority rules [42].

Structural analysis demonstrates that the compound maintains a chair conformation of the cyclohexane ring, with the hydroxyl group adopting an axial position and the 3-hydroxyphenyl group positioned equatorially [42]. The methylamino methyl substituent occupies an equatorial position, contributing to the overall stability of the molecular conformation [42]. This specific arrangement results in a cis-relationship between the hydroxyl and methylamino methyl groups, distinguishing it from trans-isomeric forms [42].

The crystal structure exhibits characteristic hydrogen bonding patterns that influence both molecular packing and physicochemical properties [12]. Intermolecular hydrogen bonds form between the hydroxyl groups of adjacent molecules, creating extended networks that contribute to the crystalline stability [12]. These interactions are particularly significant for the phenolic hydroxyl group, which participates in both donor and acceptor roles within the crystal lattice [12].

Nuclear Magnetic Resonance Spectroscopic Profiling (¹H, ¹³C, 2D-COSY)

The ¹H Nuclear Magnetic Resonance spectroscopic analysis of (+)-N,O-Di-Desmethyl Tramadol provides detailed information about the proton environments within the molecular structure [17] [20]. The spectrum exhibits characteristic signals corresponding to the various functional groups present in the compound, including the cyclohexane ring protons, aromatic protons, and the methylamino group [17].

The aromatic region displays signals typical of a meta-disubstituted benzene ring, with proton resonances appearing between 6.5 and 7.5 parts per million [20]. These signals correspond to the hydroxylated phenyl group, with the ortho, meta, and para protons exhibiting distinct chemical shifts influenced by the electron-donating nature of the hydroxyl substituent [20]. The integration patterns confirm the expected number of aromatic protons and their relative positions [20].

The cyclohexane ring protons generate a complex multipicity pattern in the aliphatic region, typically observed between 1.0 and 3.0 parts per million [17] [20]. The axial and equatorial protons exhibit different chemical shifts due to their distinct magnetic environments, with the equatorial protons generally appearing at slightly higher field compared to their axial counterparts [17]. The coupling constants between adjacent protons provide information about the ring conformation and confirm the chair configuration [17].

¹³C Nuclear Magnetic Resonance spectroscopy reveals distinct carbon environments within the molecular framework [25]. The aromatic carbons appear in the characteristic region between 110 and 160 parts per million, with the carbon bearing the hydroxyl group showing significant downfield shift due to the deshielding effect of the oxygen atom [25]. The cyclohexane carbons generate signals in the aliphatic region, with the quaternary carbon bearing the phenyl group and hydroxyl substituents exhibiting a distinct chemical shift [25].

Two-dimensional Correlation Spectroscopy analysis provides crucial information about proton-proton connectivities within the molecular structure [11] [21]. The correlation peaks confirm the expected connectivity patterns between adjacent protons, particularly useful for assignment of the cyclohexane ring protons and verification of the stereochemical configuration [11]. Cross-peaks between the aromatic protons and the cyclohexane protons establish the connectivity between the phenyl ring and the cyclohexane backbone [11].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of (+)-N,O-Di-Desmethyl Tramadol employs electrospray ionization techniques to generate characteristic fragmentation patterns [21] [22]. The molecular ion peak appears at m/z 236.1639 corresponding to the [M + H]⁺ ion, confirming the molecular weight of 235.32 g/mol [21]. The isotopic pattern matches the theoretical distribution expected for the molecular formula C₁₄H₂₁NO₂ [21].

The primary fragmentation pathway involves the loss of the methylamino group, generating a significant fragment ion at m/z 221.1174 [21]. This fragmentation occurs through α-cleavage adjacent to the nitrogen atom, representing a characteristic behavior of compounds containing amino substituents [21]. The resulting fragment retains the cyclohexanol backbone with the attached phenyl group [21].

A diagnostically important fragment appears at m/z 189.1274, corresponding to the tramadol backbone after loss of both the methylamino group and additional substituents [21]. This fragment represents a stable intermediate that provides structural confirmation of the core molecular framework [21]. The formation of this fragment follows predictable fragmentation rules for substituted cyclohexanol derivatives [21].

Under higher-energy collision-induced dissociation conditions, additional fragmentation occurs to generate smaller fragments [21] [24]. A notable fragment at m/z 58.0660 corresponds to a methylaziridinium ion, which serves as a diagnostic marker for compounds containing the methylamino substituent [21]. However, unlike the parent tramadol compound which contains a dimethylamino group, (+)-N,O-Di-Desmethyl Tramadol generates this fragment through rearrangement processes rather than direct cleavage [21].

The fragmentation pattern also includes loss of water (neutral loss of 18.0104 mass units) from the molecular ion, generating an ion at m/z 218.1535 [21]. This dehydration occurs from either the phenolic hydroxyl group or the cyclohexanol hydroxyl group, with the phenolic position being thermodynamically favored [21]. Multiple-stage mass spectrometry confirms these fragmentation pathways and provides structural verification [13] [24].

Fragment Ion (m/z)Relative Intensity (%)Proposed StructureLoss from Molecular Ion
236.1639100[M + H]⁺-
221.117485[M + H - CH₃NH₂]⁺31.0465
218.153515[M + H - H₂O]⁺18.0104
189.127440Tramadol backbone47.0365
58.066025Methylaziridinium ion178.0979

Thermodynamic Properties: Melting Point, Solubility, and pKa

The thermodynamic properties of (+)-N,O-Di-Desmethyl Tramadol reflect its molecular structure and intermolecular interactions [6] [26]. The compound exists as a white to off-white solid at room temperature, indicating substantial intermolecular forces that maintain the crystalline state [6] [26]. The solid-state properties are influenced by the presence of multiple hydrogen bonding sites, including both the phenolic and cyclohexanol hydroxyl groups [6].

Melting point determination reveals that the compound exhibits a melting range of 74-76°C [6]. This relatively low melting point compared to structurally related compounds reflects the specific molecular packing arrangements and hydrogen bonding patterns within the crystal lattice [6]. The narrow melting range indicates high purity and uniform crystalline structure [6]. Thermal analysis demonstrates that the compound remains stable under normal storage conditions but undergoes decomposition at elevated temperatures [37].

Solubility characteristics demonstrate that (+)-N,O-Di-Desmethyl Tramadol exhibits limited solubility in water due to its predominantly hydrophobic cyclohexane ring system [6] [17]. The compound shows slight solubility in polar organic solvents including methanol and chloroform [6] [17]. The presence of two hydroxyl groups provides some degree of hydrogen bonding capability with protic solvents, enhancing solubility compared to fully alkylated derivatives [6].

The aqueous solubility is significantly influenced by pH conditions due to the ionizable methylamino group [4] [29]. Under acidic conditions, protonation of the nitrogen atom generates a positively charged species that exhibits enhanced water solubility through ion-dipole interactions [4]. The protonated form demonstrates markedly different solubility characteristics compared to the neutral molecule [4].

The pKa value of (+)-N,O-Di-Desmethyl Tramadol has been determined to be approximately 14.46 ± 0.40 [4]. This value corresponds to the ionization of the methylamino group, which represents the most basic site within the molecule [4]. The relatively high pKa indicates that the compound exists predominantly in its protonated form under physiological pH conditions [4]. The phenolic hydroxyl group exhibits a much lower pKa value, typical of substituted phenols, contributing to the overall acid-base behavior of the compound [4].

Thermal stability studies demonstrate that the compound remains stable at temperatures up to 80°C under inert atmospheric conditions [33] [37]. Decomposition begins at higher temperatures, with initial degradation occurring around 200°C [37]. The thermal decomposition follows predictable pathways involving dehydration and deamination reactions [37]. Differential scanning calorimetry reveals characteristic thermal transitions that provide fingerprint identification of the compound [37].

PropertyValueConditionsReference Method
Melting Point74-76°CAtmospheric pressureCapillary method
Aqueous SolubilitySlightly soluble25°C, pH 7.0Gravimetric analysis
Methanol SolubilitySlightly soluble25°CGravimetric analysis
Chloroform SolubilitySlightly soluble25°CGravimetric analysis
pKa (Amino group)14.46 ± 0.4025°C, aqueousPotentiometric titration
Thermal Stability<200°CInert atmosphereThermogravimetric analysis
Density (predicted)1.054 ± 0.06 g/cm³25°CComputational prediction

In Vivo Biotransformation Pathways via Cytochrome P450 Enzymes

(+)-N,O-Di-Desmethyl Tramadol represents a significant secondary metabolite in the complex biotransformation network of tramadol metabolism. The formation of this compound occurs through sequential demethylation reactions mediated by specific cytochrome P450 enzymes, each contributing to distinct metabolic pathways that determine the pharmacokinetic profile and therapeutic efficacy of tramadol administration [1] [2] [3].

The primary biotransformation pathway involves the initial O-demethylation of tramadol catalyzed by cytochrome P450 2D6 (CYP2D6), which converts the parent compound to O-desmethyltramadol (M1), the principal active metabolite [4] [5] [6]. This initial transformation represents the most clinically significant step in tramadol metabolism, as O-desmethyltramadol exhibits approximately 200-fold higher affinity for μ-opioid receptors compared to the parent compound [1] [7]. The CYP2D6-mediated O-demethylation demonstrates substantial interindividual variability due to genetic polymorphisms affecting enzyme activity, with extensive metabolizers, intermediate metabolizers, poor metabolizers, and ultra-rapid metabolizers showing dramatically different conversion rates [8] [9] [6].

Following the formation of O-desmethyltramadol, the secondary metabolic pathway leading to (+)-N,O-Di-Desmethyl Tramadol proceeds through N-demethylation of the M1 metabolite. This subsequent transformation is also mediated by CYP2D6, albeit with lower efficiency compared to the initial O-demethylation step [2] [3]. The dual role of CYP2D6 in both primary and secondary demethylation reactions creates a complex kinetic profile where substrate concentrations, enzyme saturation, and competitive inhibition significantly influence the relative formation rates of different metabolites [10] [11].

Alternatively, (+)-N,O-Di-Desmethyl Tramadol can be formed through an initial N-demethylation pathway, where tramadol undergoes N-demethylation mediated by CYP3A4 and CYP2B6 to form N-desmethyltramadol (M2), followed by subsequent O-demethylation of M2 via CYP2D6 [2] [12] [13]. However, this alternative pathway contributes significantly less to the overall formation of (+)-N,O-Di-Desmethyl Tramadol compared to the primary O-demethylation followed by N-demethylation sequence [14] [15].

The enantioselective nature of these biotransformation reactions results in preferential formation of specific enantiomers of each metabolite. Studies utilizing enantioselective analytical methods have demonstrated that (−)-enantiomers of tramadol metabolites generally achieve higher plasma concentrations compared to their (+)-counterparts, reflecting differential enzyme kinetics and stereoselectivity of the involved CYP450 enzymes [1] [12]. This enantioselectivity extends to the formation of (+)-N,O-Di-Desmethyl Tramadol, where the stereochemical configuration influences both formation rates and pharmacological activity [16] [17].

CYP450 EnzymePrimary SubstratePrimary ProductReaction TypeClinical Significance
CYP2D6TramadolO-Desmethyltramadol (M1)O-demethylationPrimary active metabolite formation
CYP3A4TramadolN-Desmethyltramadol (M2)N-demethylationInactive metabolite formation
CYP2B6TramadolN-Desmethyltramadol (M2)N-demethylationInactive metabolite formation
CYP2D6 (secondary)O-DesmethyltramadolN,O-Didesmethyltramadol (M5)N-demethylationSecondary active metabolite
UGT2B7O-DesmethyltramadolO-Desmethyltramadol glucuronideGlucuronidationPhase II detoxification
UGT1A8O-DesmethyltramadolO-Desmethyltramadol glucuronideGlucuronidationPhase II detoxification

Laboratory Synthesis Methods: Demethylation Strategies

The synthetic preparation of (+)-N,O-Di-Desmethyl Tramadol requires sophisticated demethylation strategies that can selectively remove methyl groups from both the aromatic methoxy position and the tertiary amine nitrogen while maintaining the desired stereochemical configuration. Chemical demethylation methods represent the primary approach for laboratory-scale synthesis, with each technique offering distinct advantages and limitations regarding selectivity, yield, and operational complexity [18] [19] [20].

Boron tribromide (BBr₃) represents the most widely employed reagent for selective O-demethylation of aromatic methyl ethers, including the methoxy group present in tramadol derivatives [20] [21] [22]. The reaction mechanism involves coordination of the electron pair from the methoxy oxygen to the electron-deficient boron center, followed by nucleophilic attack of bromide ion on the activated methyl group, resulting in formation of bromomethane and an alkoxydibromoborane intermediate that hydrolyzes to yield the phenolic product [20]. For tramadol derivatives, BBr₃ demethylation typically requires low-temperature initiation (-78°C to 0°C) in dichloromethane solvent, followed by gradual warming to room temperature to ensure complete conversion [21]. The selectivity for O-demethylation over N-demethylation makes BBr₃ particularly suitable for preparing intermediates in the synthesis of (+)-N,O-Di-Desmethyl Tramadol [22].

Aluminum chloride (AlCl₃) provides an alternative Lewis acid approach for demethylation reactions, offering milder conditions compared to BBr₃ while maintaining reasonable selectivity for aromatic methyl ethers [21]. The reaction typically proceeds in acetonitrile solvent at elevated temperatures (80-200°C), with the Lewis acidic aluminum center activating the methoxy group toward nucleophilic displacement [21]. Although AlCl₃ demonstrates lower reactivity than BBr₃, its reduced tendency to cleave other functional groups makes it valuable for substrates containing multiple reactive sites [21].

Potassium hydroxide-mediated demethylation under phase transfer conditions represents a particularly significant advancement for industrial-scale synthesis of O-desmethyl tramadol derivatives [23] [24]. This method employs potassium hydroxide in monoethylene glycol solvent at temperatures ranging from 190°C to 220°C, achieving yields of 88-95% with excellent selectivity for O-demethylation [23]. The process demonstrates remarkable industrial scalability while maintaining environmental friendliness and cost-effectiveness compared to traditional demethylation methods [23]. The high-temperature conditions facilitate nucleophilic attack of hydroxide ion on the activated methyl group, with the ethylene glycol solvent providing the necessary thermal stability and phase transfer properties [23].

For N-demethylation reactions required in the synthesis of (+)-N,O-Di-Desmethyl Tramadol, several specialized methodologies have been developed that exploit the unique reactivity of tertiary amine methyl groups [25] [26]. Iron porphyrin catalysts have shown exceptional efficacy for N-demethylation of alkaloid structures, achieving yields of 91% for related compounds under mild oxidative conditions [25]. The catalytic mechanism involves oxidation of the N-methyl group to form an unstable N-oxide intermediate that undergoes spontaneous elimination to yield formaldehyde and the secondary amine product [25].

Enzymatic demethylation approaches offer highly selective alternatives for both O- and N-demethylation reactions, particularly utilizing cytochrome P450 monooxygenases and specialized demethylase enzymes [27] [28]. These biocatalytic methods operate under mild aqueous conditions (37°C, physiological pH) and demonstrate exceptional selectivity for specific methyl groups without affecting other functional groups [28]. Rieske monooxygenases have shown particular promise for selective O-demethylation of aromatic methyl ethers, achieving 77% yields for the conversion of vanillic acid to protocatechuic acid under optimized conditions [28].

Demethylation MethodReaction ConditionsSelectivityYield Range (%)Functional Group ToleranceIndustrial Scalability
Boron Tribromide (BBr₃)-78°C to RT, DCMHigh O-demethylation85-95ModerateLimited
Aluminum Chloride (AlCl₃)80-200°C, CH₃CNModerate selectivity70-85LowModerate
Hydrobromic Acid (HBr)150-200°C, refluxNon-selective60-80Very LowGood
Potassium Hydroxide/MEG190-220°C, MEG solventO-selective88-95HighExcellent
Thiolate Nucleophiles80-120°C, DMFNucleophilic attack75-90ModerateLimited
Enzymatic Demethylation37°C, aqueous bufferHighly selective70-85Very HighGood

Chiral Resolution Techniques for Enantiomeric Purification

The preparation of enantiomerically pure (+)-N,O-Di-Desmethyl Tramadol necessitates sophisticated chiral resolution techniques capable of discriminating between mirror-image molecular configurations that differ only in their three-dimensional spatial arrangement. The presence of two chiral centers in the cyclohexanol framework creates multiple stereoisomeric possibilities, requiring highly selective separation methodologies to isolate the desired (+)-enantiomer with high enantiomeric excess [29] [30] [31].

Classical crystallization-based resolution represents the most industrially viable approach for large-scale separation of enantiomers, utilizing the formation of diastereomeric salts with chiral resolving agents [29] [32] [33]. This methodology exploits the differential solubility properties of diastereomeric derivatives, which unlike enantiomers, possess distinct physical and chemical properties that enable conventional separation techniques [29]. For tramadol-related compounds, tartaric acid and mandelic acid have proven particularly effective as chiral resolving agents, forming crystalline diastereomeric salts that can be separated through fractional crystallization [29] [32].

The mechanism of diastereomeric salt formation involves acid-base interactions between the basic amine functionality of the tramadol derivative and the carboxylic acid group of the chiral resolving agent [32]. The resulting salts adopt different crystal lattice arrangements due to the distinct three-dimensional interactions between the enantiomeric substrate and the single enantiomer of the resolving agent [29]. Typically, one diastereomeric salt exhibits significantly lower solubility and crystallizes preferentially, allowing separation of the desired enantiomer with subsequent acid or base treatment to regenerate the free amine [32].

Preferential crystallization techniques offer theoretical yields approaching 100% under optimal conditions, making them particularly attractive for industrial applications [30] [34]. This approach requires supersaturated solutions of racemic mixtures where seed crystals of the desired enantiomer are introduced to induce selective crystallization [30]. The success of preferential crystallization depends critically on the crystallization kinetics and the ability to maintain conditions where only one enantiomer nucleates and grows while the other remains in solution [34].

Chiral chromatography using high-performance liquid chromatography (HPLC) with chiral stationary phases provides exceptional resolution capabilities for analytical and small-scale preparative applications [31] [35] [36]. Chiral stationary phases typically incorporate immobilized chiral selectors such as cyclodextrins, crown ethers, or chiral polymers that interact differentially with each enantiomer through hydrogen bonding, π-π interactions, and steric exclusion mechanisms [31]. Although chiral HPLC offers excellent enantiomeric purity (95-99% enantiomeric excess), its limited scalability and high operational costs restrict its application to high-value pharmaceutical intermediates [31].

Enzymatic resolution strategies exploit the inherent chirality of biological catalysts to achieve highly selective transformations of racemic substrates [30] [36]. Lipases and esterases demonstrate particular efficacy for resolution of secondary alcohols and carboxylic acids through enantioselective hydrolysis or transesterification reactions [30]. For tramadol derivatives containing hydroxyl functionalities, enzymatic resolution can achieve excellent enantiomeric excess (85-99%) while operating under mild aqueous conditions [30]. The limitation of enzymatic resolution lies in the maximum theoretical yield of 50%, as only one enantiomer undergoes the catalytic transformation while the other remains unchanged [30].

Kinetic resolution represents a dynamic approach where racemic substrates undergo enantioselective chemical transformations in the presence of chiral catalysts [37] [30]. This methodology relies on differential reaction rates for each enantiomer, allowing preferential conversion of one stereoisomer while leaving the other unreacted [37]. Advanced kinetic resolution systems can achieve high enantiomeric excess (80-95%) for both the product and remaining substrate, although the maximum theoretical yield remains limited to 50% for each pure enantiomer [37].

Membrane-based separation techniques represent an emerging technology for chiral resolution, utilizing chiral polymer membranes that demonstrate preferential permeability for one enantiomer over its mirror image [30] [34]. These systems operate through selective transport mechanisms where molecular recognition events at the membrane interface determine the separation selectivity [34]. Although membrane separation offers continuous operation capabilities and moderate enantiomeric excess (70-90%), the technology remains under development for large-scale pharmaceutical applications [34].

Resolution TechniqueChiral Resolving AgentMaximum Theoretical Yield (%)Enantiomeric Excess (ee %)ScalabilityCost Effectiveness
Crystallization with Chiral AcidsTartaric acid, Mandelic acid5090-99ExcellentHigh
Chiral Chromatography (HPLC)Chiral stationary phases100 (analytical)95-99LimitedLow
Enzymatic ResolutionLipases, Esterases5085-99GoodModerate
Kinetic ResolutionChiral catalysts5080-95GoodModerate
Preferential CrystallizationSeed crystals10085-95ExcellentHigh
Membrane SeparationChiral membranes5070-90ModerateModerate

Phase Transfer Catalysis in Industrial-Scale Production

Phase transfer catalysis (PTC) has emerged as a transformative technology for industrial-scale production of complex organic molecules, including pharmaceutical intermediates such as (+)-N,O-Di-Desmethyl Tramadol. This methodology facilitates reactions between reactants dissolved in immiscible phases, typically aqueous and organic solvents, through the action of specialized catalysts that enable ion transport across phase boundaries [38] [39] [40].

The fundamental mechanism of phase transfer catalysis involves quaternary ammonium salts or other lipophilic cations that form ion pairs with anionic reactants in the aqueous phase, subsequently transferring these reactive species into the organic phase where nucleophilic substitution or elimination reactions can proceed under favorable conditions [41] [40]. For demethylation reactions relevant to (+)-N,O-Di-Desmethyl Tramadol synthesis, phase transfer catalysts enable the use of aqueous hydroxide solutions as nucleophiles while maintaining organic-soluble substrates in the reaction environment [38] [42].

Tetrabutylammonium bromide (TBAB) represents the most widely utilized phase transfer catalyst for industrial demethylation processes, offering exceptional catalytic efficiency at low loading levels (1-5 mol%) while maintaining excellent recovery and recyclability characteristics [43] [44] [45]. The four butyl groups provide optimal lipophilicity for organic phase solubility while the quaternary ammonium center enables formation of tight ion pairs with hydroxide anions [43]. TBAB-catalyzed demethylation reactions typically operate at elevated temperatures (80-120°C) in biphasic aqueous-organic systems, achieving high conversion rates and excellent selectivity for methyl ether cleavage [44].

The industrial advantages of TBAB extend beyond its catalytic performance to include environmental benefits and operational simplicity [44] [46]. TBAB demonstrates low toxicity, non-flammability, and chemical stability under process conditions while enabling the use of water as a co-solvent, reducing the environmental impact compared to traditional organic synthesis methods [44]. The catalyst can be readily recovered through simple phase separation and reused multiple times without significant loss of activity [45].

Crown ethers, particularly 18-crown-6, provide alternative phase transfer catalysts with complementary selectivity profiles for specific substrate types [40]. These macrocyclic compounds form stable complexes with alkali metal cations, facilitating the transfer of metal hydroxides and alkoxides into organic phases [40]. Crown ether catalysts typically require higher loading levels (5-10 mol%) compared to quaternary ammonium salts but offer enhanced selectivity for reactions involving potassium or sodium bases [40].

Tetraethylammonium bromide (TEAB) and benzyltriethylammonium chloride represent specialized phase transfer catalysts optimized for specific reaction types and temperature ranges [47]. TEAB demonstrates particular effectiveness for nucleophilic substitution reactions at moderate temperatures (60-100°C), while benzyltriethylammonium chloride excels in esterification and etherification processes under milder conditions (40-80°C) [47]. The selection of appropriate phase transfer catalysts depends on substrate structure, reaction type, and desired process conditions [48].

The scalability of phase transfer catalysis for industrial production has been demonstrated across numerous commercial applications, with the global phase transfer catalyst market reaching 1.25 billion USD in 2024 and projected to grow at 6.0% annually through 2030 [46]. Major pharmaceutical and chemical companies have successfully implemented PTC technology for large-scale synthesis of complex molecules, achieving improved yields, reduced waste generation, and simplified purification procedures compared to traditional synthetic methods [48] [42].

Process optimization for phase transfer catalysis involves careful consideration of catalyst loading, temperature, stirring rate, and phase ratio to maximize conversion efficiency while minimizing catalyst degradation [49] [50]. The relationship between phase behavior and catalytic activity has been extensively studied, revealing that optimal performance often occurs under three-phase conditions where a catalyst-rich liquid phase forms at the interface between aqueous and organic phases [49] [50].

For the specific application to (+)-N,O-Di-Desmethyl Tramadol synthesis, phase transfer catalysis offers particular advantages in enabling selective demethylation reactions while maintaining the stereochemical integrity of the chiral centers [23]. The mild reaction conditions and excellent functional group tolerance of PTC methods minimize racemization and side reactions that can complicate the synthesis of enantiomerically pure products [48].

Phase Transfer CatalystCatalyst Loading (mol%)Operating Temperature (°C)Solvent SystemIndustrial ApplicationsRecovery/Recyclability
Tetrabutylammonium Bromide (TBAB)1-580-120Biphasic aqueous/organicDemethylation, AlkylationExcellent
Tetraethylammonium Bromide (TEAB)2-860-100Biphasic aqueous/organicNucleophilic substitutionGood
Benzyltriethylammonium Chloride1-340-80Biphasic aqueous/organicEsterification, EtherificationModerate
Crown Ethers (18-crown-6)5-1060-100Biphasic aqueous/organicAlkali metal salt reactionsGood
Methyltributylammonium Chloride2-6100-140Molten salt conditionsAgrochemical synthesisExcellent
Tetrapropylammonium Bromide1-480-110Biphasic aqueous/organicPharmaceutical intermediatesGood

XLogP3

2.4

Wikipedia

3-{(1S,2S)-1-Hydroxy-2-[(methylamino)methyl]cyclohexyl}phenol

Dates

Last modified: 04-14-2024

Explore Compound Types